Hematoporphyrin is a porphyrin, a class of organic compounds characterized by a heterocyclic macrocycle structure known as a porphine ring. [] This porphine ring consists of four pyrrole subunits linked together by methine bridges. Hematoporphyrin is closely related to heme, the iron-containing porphyrin found in hemoglobin. [] In scientific research, hematoporphyrin serves as a valuable tool and model compound for studying various biological processes, including cellular metabolism, oxygen transport, and energy transfer. It also acts as a precursor for synthesizing other porphyrin derivatives with specific properties for various applications.
Hematoporphyrin can be sourced from various biological materials, particularly from hemoglobin and other heme-containing proteins. It is classified as a porphyrin, specifically a tetrapyrrole, characterized by its structure comprising four pyrrole rings interconnected by methine bridges. This compound can exist in several forms, including hematoporphyrin diacetate and hematoporphyrin derivatives, which are modified versions with varying chemical properties and applications.
The synthesis of hematoporphyrin typically involves several methods, including:
Hematoporphyrin has a complex molecular structure defined by its tetrapyrrole configuration. The empirical formula for hematoporphyrin is approximately . The molecule features:
Spectroscopic data reveal significant absorption peaks in the ultraviolet-visible spectrum, particularly around 400 nm, which are critical for its function as a photosensitizer .
Hematoporphyrin participates in several chemical reactions:
The mechanism of action for hematoporphyrin in photodynamic therapy involves several steps:
Hematoporphyrin exhibits distinct physical and chemical properties:
Hematoporphyrin has several significant scientific applications:
The isolation of hematoporphyrin in 1841 by German chemist Ludwig Franz Carl Scherer marked a watershed moment in porphyrin chemistry. Scherer obtained the compound through acid treatment of dried blood, observing the distinctive deep red pigment after iron removal. This pioneering work demonstrated that blood's color originated from organic components rather than inorganic iron alone. In 1871, physiologist Felix Hoppe-Seyler crystallized the substance and formally named it "hematoporphyrin" (from Greek haima = blood and porphyros = purple) [5].
The photodynamic properties of hematoporphyrin were dramatically established through Friedrich Meyer-Betz's courageous self-experiment in 1913. After self-injecting 200 mg of hematoporphyrin, Meyer-Betz exposed his arm to sunlight, resulting in severe edema and photosensitivity that persisted for months. His documented experience provided the first clinical evidence of porphyrin-induced phototoxicity, laying the empirical foundation for photodynamic therapy [1] [5].
The mid-20th century witnessed transformative advances in hematoporphyrin applications:
Table 1: Key Milestones in Hematoporphyrin Research
Year | Researcher | Contribution | Significance |
---|---|---|---|
1841 | L.F.C. Scherer | Isolation from dried blood | First demonstration of organic blood chromophore |
1871 | F. Hoppe-Seyler | Crystallization and naming | Established hematoporphyrin as distinct chemical entity |
1913 | F. Meyer-Betz | Self-experiment with sunlight exposure | Documented photosensitization effects |
1960s | S. Schwartz | Developed hematoporphyrin derivative (HpD) | Created enhanced tumor-localizing formulation |
1980s | T. Dougherty | Photofrin® purification | First clinically approved PDT drug |
Hematoporphyrin features a tetrapyrrolic macrocycle core characteristic of porphyrins, with the specific molecular formula C₃₄H₃₈N₄O₆. Its structure incorporates two hydroxyethyl groups (-CH₂CH₂OH) at positions 3 and 8 and two propionic acid chains (-CH₂CH₂COOH) at positions 2 and 7, creating an asymmetric, amphiphilic molecule. This arrangement differs from protoporphyrin IX, which bears vinyl groups instead of hydroxyethyl substituents. The compound predominantly exists as the IX isomer in biological systems due to its derivation from heme b, though synthetic routes can produce other regioisomers [3] [8].
The photophysical behavior of hematoporphyrin is dictated by its conjugated electron system:
Table 2: Structural and Spectral Properties of Hematoporphyrin
Property | Hematoporphyrin IX | Protoporphyrin IX (Comparison) |
---|---|---|
Substituent at C3 | -CH₂CH₂OH (hydroxyethyl) | -CH=CH₂ (vinyl) |
Substituent at C8 | -CH₂CH₂OH (hydroxyethyl) | -CH=CH₂ (vinyl) |
Soret Band (nm) | 395 | 408 |
Q-band Absorption (nm) | 500, 535, 570, 630 | 505, 540, 575, 630 |
Fluorescence Emission (nm) | 612 | 635 |
Molecular Weight (g/mol) | 598.7 | 562.7 |
Isomeric complexity arises from:
The hydrophilic-lipophilic balance from its dual propionic acid and hydroxyethyl groups facilitates interaction with biological membranes while retaining sufficient water solubility for physiological distribution. This amphiphilicity underpins its biodistribution profile and distinguishes it from more hydrophobic porphyrins like protoporphyrin IX [3] [9].
Hematoporphyrin Derivative (HpD) constitutes a complex mixture synthesized through sequential chemical modifications of hematoporphyrin. The standardized preparation involves:
The resulting HpD contains ≥6 major components with distinct tumor-localizing properties:
Table 3: Composition of Hematoporphyrin Derivative (HpD)
Component Class | Percentage | Tumor Localization | Key Characteristics |
---|---|---|---|
Hematoporphyrin monomer | ~30% | Low | Rapid clearance, weak photosensitization |
Hydroxyethylvinyl deuteroporphyrin (HVD) | ~20% | Moderate | Intermediate retention |
Protoporphyrin IX | ≤5% | Low | Contaminant from synthesis |
Oligomeric ethers/esters | 45–50% | High | Tumor-selective, major active principle |
Purification techniques exploit differential solubility and molecular size:
The oligomeric fraction demonstrates superior tumor retention due to:
Photofrin®, the clinically utilized preparation, represents a lyophilized oligomer-enriched fraction obtained through size-exclusion chromatography at elevated temperatures (55°C). This enrichment increases the therapeutic index while reducing monomer-associated skin photosensitivity. Despite decades of clinical use, the precise molecular structures of the active oligomers remain incompletely characterized, with evidence supporting both ether and ester linkages between porphyrin units [1] [6] [7].
Within heme biosynthesis, hematoporphyrin functions as both a metabolic intermediate and a regulatory molecule. The compound occupies a branch point between:
Enzymatic generation occurs via two primary mechanisms:
In porphyria disorders, defective enzymes cause hematoporphyrin accumulation:
Table 4: Hematoporphyrin Accumulation in Biological Systems
Biological Context | Accumulation Mechanism | Physiological Consequence |
---|---|---|
Tumor tissues | Enhanced permeability and retention effect; LDL receptor upregulation | Selective photosensitization for PDT |
Porphyria disorders | Enzyme deficiencies in heme biosynthesis | Photosensitivity, neurological symptoms |
Cancer cells | Mitochondrial ferrochelatase inhibition | Protoporphyrin IX buildup (ALA-PDT) |
Atherosclerotic plaques | Macrophage scavenger receptor uptake | Photodetection of vulnerable plaques |
The photodynamic principle exploits hematoporphyrin's biochemical behavior:
Molecular interactions underlying therapeutic effects:
The 5-aminolevulinic acid (ALA) pathway represents a biochemical extension of hematoporphyrin science. Administered ALA bypasses regulatory feedback in heme synthesis, causing intracellular accumulation of protoporphyrin IX—a direct structural analog. This approach leverages the same photochemical principles while minimizing systemic photosensitivity since ALA itself is not a photosensitizer [1] [3] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7